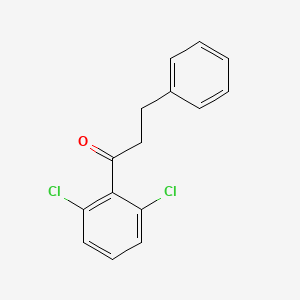

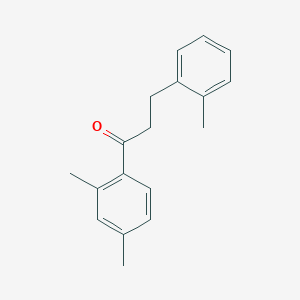

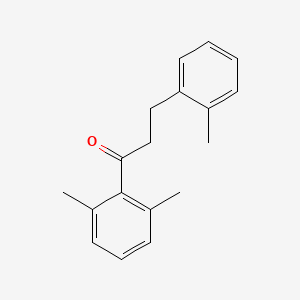

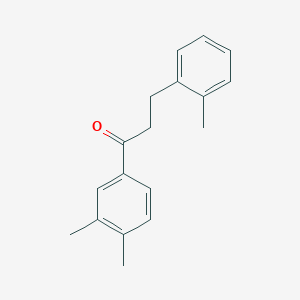

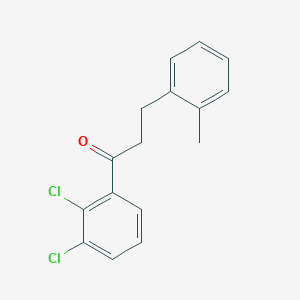

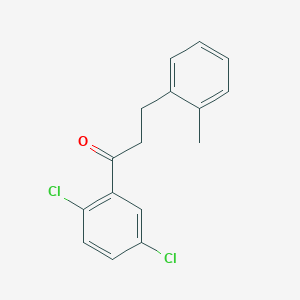

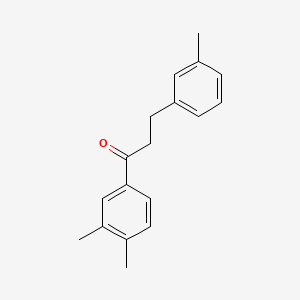

3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

3-(2,3-Dimethylphenyl)-4'-thiomethylpropiophenone (DMTMP) is a thiomethyl-substituted phenylpropionate ester that is widely used in the synthesis of pharmaceuticals and other organic compounds. DMTMP is an important building block for the synthesis of drugs, such as antibiotics, anti-inflammatory agents, and antifungals. It is also used in the synthesis of polymers, dyes, and other materials. DMTMP has been studied extensively for its potential therapeutic applications.

Wissenschaftliche Forschungsanwendungen

Complex Formation and Bond Activation

The compound's potential involvement in complex formations is highlighted in studies demonstrating rhodium-mediated C–C bond activation of related dimethylphenyl compounds. This process, observed in various dimethylphenylazophenols, results in interesting elimination and migration of alkyl groups, signifying its potential in intricate chemical reactions and transformations (Baksi et al., 2007).

Structural Analysis and Synthesis

Research emphasizes the structural uniqueness and synthetic versatility of dimethylphenyl derivatives. Studies on dimethyl bithiophenedicarboxylates reveal insights into their solid-state structures, showcasing the influence of steric hindrance and electrostatic interactions in determining molecular conformation (Pomerantz et al., 2002). Furthermore, the exploration of molecular structures and computational studies of related dimethylphenyl compounds enhances our understanding of their photochromic behavior, enol forms, and potential in drug development, particularly as antitumor agents (Karakurt et al., 2016).

Advanced Material Development

The compound's potential in the development of advanced materials is evident from research on related dimethylphenyl derivatives. For instance, studies on poly(arylene ether sulfone) anion exchange membranes with pendant benzyl-quaternary ammonium groups, which involve dimethylphenyl groups, highlight their significance in creating materials with high hydroxide conductivity and stability, crucial for various industrial applications (Shi et al., 2017).

Eigenschaften

IUPAC Name |

3-(2,3-dimethylphenyl)-1-(4-methylsulfanylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20OS/c1-13-5-4-6-15(14(13)2)9-12-18(19)16-7-10-17(20-3)11-8-16/h4-8,10-11H,9,12H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSVJTTJBXGMLIZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)CCC(=O)C2=CC=C(C=C2)SC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40644624 |

Source

|

| Record name | 3-(2,3-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898769-32-9 |

Source

|

| Record name | 1-Propanone, 3-(2,3-dimethylphenyl)-1-[4-(methylthio)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898769-32-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,3-Dimethylphenyl)-1-[4-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40644624 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.